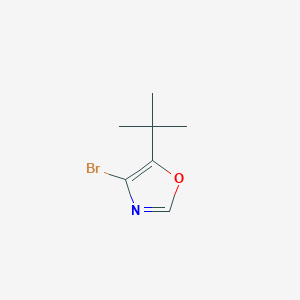

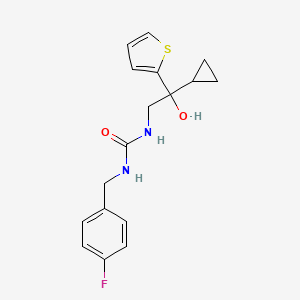

![molecular formula C11H17N3O2S B2358501 Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 499240-79-8](/img/structure/B2358501.png)

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development and has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Synthesis Analysis

The synthesis of this compound and similar derivatives often involves reactions with tert-butyl . For instance, a series of 2-aminophenyl-5-halothiazoles was synthesized from the reaction of 2,5 substituted thiazoles with tert-butyl . Another example is the treatment of the available compound 2-aminothiazole-4-carboxylate with 1-adamantanoyl chloride in hot tetrahydrofuran .Molecular Structure Analysis

The molecular weight of this compound is 256.35 . The compound’s structure can be analyzed using X-ray diffraction . In one study, a valuable role was found for the typical V-type intramolecular hydrogen bond between the amino and triazole groups .Chemical Reactions Analysis

The 2-aminothiazole scaffold in this compound is a fundamental part of some clinically applied anticancer drugs . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate Synthesis : The structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, was determined, demonstrating hydrogen-bonded R{_2^2}(8) dimer formations involving N—H⋯N and N—H⋯O interactions (Lynch & Mcclenaghan, 2004).

Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate : This compound, synthesized via the reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate, demonstrates weak intramolecular C—H⋯O hydrogen bonds and intermolecular N—H⋯N hydrogen bonds (An et al., 2010).

Synthesis of Related Tert-butyl Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291), was synthesized, demonstrating the compound's relevance in pharmaceutical synthesis (Zhao et al., 2017).

Thermal and Crystallographic Studies : The tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate compound, synthesized from di-tert-butyl dicarbonate and 2-aminobenzimidazole, underwent detailed thermal and crystallographic studies, highlighting its structural and physical properties (Singh et al., 2016).

Synthetic Applications in Medicinal Chemistry

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate : Research into the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of this compound, demonstrating the use of tert-butyl and dimethylamino groups in synthesizing complex molecular structures (Richter et al., 2009).

Synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate : This synthesis illustrates the application of tert-butyl compounds in creating intermediates for biologically active benzimidazole compounds, indicating their role in drug development (Liu Ya-hu, 2010).

Mechanism of Action

Future Directions

The 2-aminothiazole scaffold, which is present in this compound, has attracted attention amongst medicinal chemists due to its wide scale of biological activities . The synthetic strategies developed to access novel 2-aminothiazole derivatives have led to their wide innovations . This suggests that there is potential for further exploration and development of compounds with this scaffold in the future.

Properties

IUPAC Name |

tert-butyl 2-[(E)-dimethylaminomethylideneamino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-11(2,3)16-9(15)8-6-12-10(17-8)13-7-14(4)5/h6-7H,1-5H3/b13-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLKYAGDNCXWDC-NTUHNPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)N=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)/N=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one](/img/structure/B2358420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2358421.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2358424.png)

![2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide](/img/structure/B2358428.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358435.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2358436.png)